molecular formula C14H12Cl2O7 B3039707 3-Chloro-4-hydroxybenzoic acid hemihydrate CAS No. 128161-59-1

3-Chloro-4-hydroxybenzoic acid hemihydrate

Cat. No.: B3039707
CAS No.: 128161-59-1
M. Wt: 363.1 g/mol
InChI Key: VXRQGICSNYPXAC-UHFFFAOYSA-N
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Description

3-Chloro-4-hydroxybenzoic acid hemihydrate is an organic compound with the molecular formula C7H5ClO3·1/2H2O. It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the third position and a hydroxyl group at the fourth position. This compound is often used in various chemical and industrial applications due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloro-4-hydroxybenzoic acid hemihydrate can be synthesized by the chlorination of 4-hydroxybenzoic acid. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound involves the same chlorination process but on a larger scale. The reaction mixture is then purified through crystallization to obtain the hemihydrate form. The crystallization process involves dissolving the compound in water and then slowly cooling the solution to induce the formation of crystals .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Chloro-4-hydroxybenzoic acid hemihydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloro-4-hydroxybenzoic acid hemihydrate involves its interaction with specific molecular targets. The hydroxyl group and the carboxylic acid group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The chlorine atom can also participate in halogen bonding, further influencing the compound’s interactions with biological molecules .

Comparison with Similar Compounds

  • 4-Hydroxybenzoic acid
  • 3-Chlorobenzoic acid
  • 4-Chlorobenzoic acid

Comparison: 3-Chloro-4-hydroxybenzoic acid hemihydrate is unique due to the presence of both a chlorine atom and a hydroxyl group on the benzene ring. This dual substitution imparts distinct chemical properties, such as increased reactivity in substitution reactions and the ability to form multiple types of hydrogen bonds. Compared to 4-hydroxybenzoic acid, the presence of the chlorine atom enhances its reactivity. Compared to 3-chlorobenzoic acid, the hydroxyl group provides additional sites for chemical interactions .

Properties

IUPAC Name

3-chloro-4-hydroxybenzoic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H5ClO3.H2O/c2*8-5-3-4(7(10)11)1-2-6(5)9;/h2*1-3,9H,(H,10,11);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXRQGICSNYPXAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)Cl)O.C1=CC(=C(C=C1C(=O)O)Cl)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-4-hydroxybenzoic acid hemihydrate
Reactant of Route 2
3-Chloro-4-hydroxybenzoic acid hemihydrate
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Reactant of Route 4
3-Chloro-4-hydroxybenzoic acid hemihydrate
Reactant of Route 5
3-Chloro-4-hydroxybenzoic acid hemihydrate
Reactant of Route 6
Reactant of Route 6
3-Chloro-4-hydroxybenzoic acid hemihydrate

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